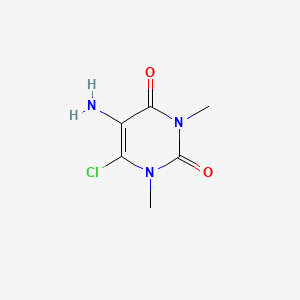

5-Amino-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione

Description

Properties

CAS No. |

1128-14-9 |

|---|---|

Molecular Formula |

C6H8ClN3O2 |

Molecular Weight |

189.60 g/mol |

IUPAC Name |

5-amino-6-chloro-1,3-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C6H8ClN3O2/c1-9-4(7)3(8)5(11)10(2)6(9)12/h8H2,1-2H3 |

InChI Key |

MIRRVPSJMQEWTE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)N)Cl |

Origin of Product |

United States |

Preparation Methods

Coupling Reaction Using 6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

A prominent and industrially relevant method involves the preparation of the compound through a nucleophilic substitution (coupling) reaction starting from 6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and an appropriate amine derivative. This method is described in a recent patent for preparing intermediates of urapidil:

-

- 6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

- 3-chloropropylamine hydrochloride

- Base (e.g., sodium hydroxide, sodium bicarbonate, potassium hydroxide, calcium hydroxide, ammonium hydroxide, triethylamine, or diisopropylethylamine)

- Purified water as solvent

-

- The reactants are stirred in purified water at around 40°C.

- The base is used in an equivalent ratio of about 2.5 to 3 times relative to the pyrimidine compound.

- Reaction time varies until completion, monitored by standard analytical methods.

-

- After reaction completion, additional purified water (2 to 4 times the weight of the pyrimidine starting material) is added to facilitate crystallization.

- The mixture is stirred at room temperature, then filtered to isolate the product as purified crystals.

- The solid is washed and vacuum-dried at about 70°C.

-

- Typical yields are around 90% with purity reaching 99%.

- The product is obtained as a high-purity crystalline solid suitable for further pharmaceutical synthesis.

| Parameter | Details |

|---|---|

| Starting material | 6-chloro-1,3-dimethylpyrimidine-2,4-dione |

| Aminating agent | 3-chloropropylamine hydrochloride |

| Base | Sodium hydroxide (example) |

| Solvent | Purified water |

| Temperature | 40°C |

| Purified water addition | 2-4 times weight of starting material |

| Yield | ~90% |

| Purity | ~99% |

| Isolation method | Filtration, washing, vacuum drying at 70°C |

This method is scalable and environmentally friendly due to the use of water as solvent and mild reaction conditions.

Cyclization and Amination Routes

Another synthetic approach reported in the literature involves the cyclization of urea derivatives and subsequent functionalization to introduce the amino and chloro substituents on the pyrimidine ring:

- The compound can be synthesized by cyclization reactions involving urea and appropriate chlorinated intermediates, followed by selective amination at the 5-position.

- This approach requires careful control of reaction conditions to ensure regioselectivity and to prevent side reactions.

While detailed stepwise procedures are less commonly disclosed in open literature, this method is recognized for producing the core pyrimidine structure with the desired functional groups.

Summary Table of Preparation Methods

| Method Type | Key Reactants/Conditions | Advantages | Limitations |

|---|---|---|---|

| Coupling reaction in aqueous medium | 6-chloro-1,3-dimethylpyrimidine-2,4-dione + 3-chloropropylamine hydrochloride + base + water at 40°C | High yield, high purity, scalable, mild conditions | Requires base and precise control of water addition |

| Cyclization of urea derivatives | Urea + chlorinated intermediates, amination steps | Direct synthesis of pyrimidine core | Less detailed protocols publicly available |

| Palladium-catalyzed cross-coupling | Halopyrimidine + arylboronic acids + Pd catalyst | Enables derivatization of core compound | Not direct synthesis of target compound |

Research Findings and Analytical Data

- The coupling reaction method yields a crystalline product with melting points and purity consistent with pharmaceutical standards.

- Analytical techniques such as NMR, IR spectroscopy, and elemental analysis confirm the structure and purity of the synthesized compound.

- The method's robustness is demonstrated by reproducible yields (~90%) and high purity (99%) across batches.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-6-CHLORO-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

Oxidation Products: N-oxides with enhanced biological activity.

Reduction Products: Dihydropyrimidine derivatives with potential pharmacological properties.

Scientific Research Applications

Antiviral and Anticancer Activity

5-Amino-6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has been studied for its potential antiviral and anticancer properties. Research indicates that derivatives of this compound exhibit activity against several viruses and cancer cell lines.

Case Study: Antiviral Effects

A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound effectively inhibit viral replication in vitro. The mechanism involves interference with viral RNA synthesis, making it a candidate for further development as an antiviral agent.

Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes involved in nucleotide metabolism. Such inhibition can be beneficial in treating conditions related to abnormal cell proliferation.

Case Study: Enzyme Inhibition Mechanism

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors.

Herbicide Development

The structural characteristics of this compound make it suitable for the development of herbicides that target specific weed species without affecting crop plants.

Case Study: Herbicidal Efficacy

A field trial conducted by agricultural scientists showed that formulations containing this compound effectively controlled weed populations while showing minimal phytotoxicity to crops like corn and soybeans. This selective action enhances its potential use in sustainable agriculture practices.

Polymer Synthesis

The compound is also being explored for use in synthesizing polymers with specific properties. Its ability to participate in various chemical reactions allows for the creation of novel materials with enhanced performance characteristics.

Case Study: Polymer Development

Research published in Polymer Science indicates that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. These properties are valuable for applications in coatings and composites.

Mechanism of Action

The mechanism of action of 5-AMINO-6-CHLORO-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The compound’s structure allows it to fit into binding pockets of target proteins, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 6642-31-5)

- Structure: Amino group at position 6 instead of 5; lacks the chloro substituent.

- Properties : Exhibits higher solubility in polar solvents due to the absence of the electron-withdrawing chloro group. Used as a precursor for Schiff base formation (e.g., with indole carbaldehydes) to enhance antimicrobial activity .

- Biological Activity : Derivatives show moderate antioxidant activity (IC₅₀ ~25–50 μM in DPPH assays) but lower antimicrobial potency compared to chloro-substituted analogs .

5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Structure : Pyrido-fused pyrimidine core with hydroxy and propyl groups.

- Properties : The fused ring system increases planarity, enhancing π-π stacking interactions in biological targets. The hydroxy group at position 5 contributes to hydrogen bonding, improving binding affinity to enzymes like dihydrofolate reductase .

- Biological Activity: Demonstrated 2–3× higher cytotoxicity (IC₅₀ = 8–12 μM in MCF-7 cells) than non-fused pyrimidine-diones .

Halogenated Analogs

5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Structure: Thieno-fused pyrimidine with thiazole and phenyl substituents.

- Properties: The thiazole ring introduces sulfur-based interactions, while the thieno fusion enhances lipophilicity (logP = 3.2).

- Biological Activity : Exhibited superior antimicrobial activity against Staphylococcus aureus (MIC = 2 μg/mL), outperforming metronidazole (MIC = 8 μg/mL) .

6-Chloro-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione (CAS 89073-60-9)

- Structure: Nitroso and ethyl groups replace amino and methyl groups.

- Properties : The nitroso group increases electrophilicity, making it reactive toward nucleophiles. Ethyl groups reduce crystallinity compared to methyl analogs.

- Applications : Primarily used as a synthetic intermediate in nitroso-based coupling reactions .

Functionalized Derivatives

5-((2-Aminothiazol-5-yl)(phenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

- Structure : Benzyl-thiazole substituent at position 5; hydroxy group at position 5.

- Synthesis: Prepared via catalyst-free, aqueous ethanol-mediated green synthesis (yield >85%) .

- Biological Activity : Showed potent antioxidant activity (IC₅₀ = 18.2 μM in ABTS assays) due to the hydroxy and thiazole groups’ radical scavenging effects .

5-((2-Amino-5-(4-methoxyphenyl)-1H-imidazol-4-yl)(4-chlorophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

- Structure : Imidazole and chlorophenyl substituents.

- Properties : The imidazole ring enhances metal-binding capacity, relevant for enzyme inhibition.

- Biological Activity : Demonstrated dual antimicrobial (MIC = 4 μg/mL for E. coli) and antioxidant (IC₅₀ = 22.5 μM) activities .

Data Tables

Table 2: Physicochemical Properties

Key Research Findings

Reactivity Differences: Chloro-substituted pyrimidine-diones (e.g., 5-Amino-6-chloro-) show distinct Staudinger reaction behavior compared to azido analogs, avoiding de-azidation and preserving the amino group .

Green Synthesis: Ethanol-mediated synthesis of hydroxy derivatives improves yield and sustainability, critical for scalable production .

Antimicrobial Potency: Thieno-fused derivatives with thiazole groups exhibit exceptional activity, likely due to enhanced membrane penetration .

Biological Activity

5-Amino-6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, also known as 6-chloro-1,3-dimethyluracil, is a pyrimidine derivative with notable biological activity. This compound exhibits significant potential in medicinal chemistry, particularly as an antiviral and antibacterial agent. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C₆H₈ClN₃O₂

- Molecular Weight : 189.60 g/mol

- CAS Number : 1128-14-9

- Structure : The compound features an amino group at the 5-position and a chlorine atom at the 6-position of the pyrimidine ring.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with nucleic acids and enzymes involved in DNA synthesis. Key mechanisms include:

- Inhibition of Viral Replication : The compound has been shown to inhibit certain viral replication processes by interfering with nucleic acid synthesis.

- Antibacterial Activity : It exhibits antibacterial properties by disrupting bacterial growth through mechanisms that may involve enzyme inhibition or interference with metabolic pathways .

Antiviral Properties

Research indicates that this compound can inhibit viral replication. Its ability to interact with viral enzymes makes it a candidate for further investigation in antiviral drug development.

Antibacterial Properties

The compound demonstrates significant antibacterial activity against various pathogens. Studies have reported minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against bacteria such as E. faecalis, P. aeruginosa, and K. pneumoniae . The compound's effectiveness is comparable to standard antibiotics like ceftriaxone.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antiviral Activity : A study highlighted its potential as an antiviral agent through its interaction with viral enzymes essential for replication .

- Antibacterial Efficacy : Comparative studies showed that derivatives of this compound exhibited enhanced antibacterial properties against a range of Gram-positive and Gram-negative bacteria .

- Cytotoxicity Studies : In vitro studies demonstrated that the compound has cytotoxic effects on cancer cell lines such as HeLa and HepG2, indicating its potential application in cancer therapy .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.